molecular formula C8H11N3O B15263197 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine

Cat. No.: B15263197
M. Wt: 165.19 g/mol
InChI Key: JMHLLJCOLJVRIG-IZZDOVSWSA-N
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Description

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The structure of this compound consists of a pyridine ring substituted with a methoxy group at the 4-position and an ethanehydrazonoyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine-2-carbaldehyde with ethanehydrazine under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which is then converted to the desired product through a series of condensation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as tuberculosis and cancer.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-Ethanehydrazonoyl]-4-chloropyridine
  • 2-[(1E)-Ethanehydrazonoyl]-4-aminopyridine
  • 2-[(1E)-Ethanehydrazonoyl]-4-nitropyridine

Uniqueness

2-[(1E)-Ethanehydrazonoyl]-4-methoxypyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(E)-1-(4-methoxypyridin-2-yl)ethylidenehydrazine

InChI

InChI=1S/C8H11N3O/c1-6(11-9)8-5-7(12-2)3-4-10-8/h3-5H,9H2,1-2H3/b11-6+

InChI Key

JMHLLJCOLJVRIG-IZZDOVSWSA-N

Isomeric SMILES

C/C(=N\N)/C1=NC=CC(=C1)OC

Canonical SMILES

CC(=NN)C1=NC=CC(=C1)OC

Origin of Product

United States

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